Arphamenine B hemisulfate

Parasitology Neuropeptide metabolism Aminopeptidase inhibition

Standard broad-spectrum inhibitors like Bestatin confound AP-B mechanistic studies due to off-target effects. Arphamenine B hemisulfate provides specific, competitive inhibition of aminopeptidase B (EC 3.4.11.6). - IC50: 9.0 μM on membrane aminopeptidase; no AP-A or AP-N cross-reactivity - Dual utility: Inhibits PepT1-mediated transport (EC50 15-67 μM) with weak hydrolysis inhibition - Format: Hemisulfate salt hydrate, ≥98% purity, consistent solubility for reproducible assays

Molecular Formula C32H50N8O12S
Molecular Weight 770.9 g/mol
Cat. No. B15565587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArphamenine B hemisulfate
Molecular FormulaC32H50N8O12S
Molecular Weight770.9 g/mol
Structural Identifiers
InChIInChI=1S/2C16H24N4O4.H2O4S/c2*17-13(2-1-7-20-16(18)19)14(22)9-11(15(23)24)8-10-3-5-12(21)6-4-10;1-5(2,3)4/h2*3-6,11,13,21H,1-2,7-9,17H2,(H,23,24)(H4,18,19,20);(H2,1,2,3,4)/t2*11-,13+;/m11./s1
InChIKeyAUNSMFLBHPILAD-VICAHNFPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arphamenine B Hemisulfate: Aminopeptidase B Inhibitor


Arphamenine B hemisulfate is a microbial-derived, ketomethylene dipeptide isostere that functions as a competitive, transition-state analog inhibitor of aminopeptidase B (AP-B; EC 3.4.11.6) [1]. It is structurally the ketomethylene analog of the dipeptide Arg-Tyr, featuring a hydroxyl group on the aromatic ring that distinguishes it from its in-class analog Arphamenine A [2]. The compound selectively targets Zn2+-dependent exopeptidases that cleave N-terminal arginine and lysine residues, making it a key molecular tool for dissecting AP-B-dependent pathways and characterizing novel proteases [3].

Specific, competitive inhibitor of aminopeptidase B (AP-B)
High-purity hemisulfate salt, suitable for reproducible enzyme assays
Microbial natural product tool compound for AP-B-focused protease research

Arphamenine B: Why Generic Inhibitors Fall Short


Generic substitution among aminopeptidase inhibitors introduces substantial experimental variability due to divergent binding modes and functional selectivity profiles. While compounds like bestatin and amastatin share classification as aminopeptidase inhibitors, they occupy distinct enzyme subsites and exhibit non-overlapping target specificity [1]. Arphamenine B differs fundamentally from bestatin in binding to the S1 and S1′ subsites of arginine aminopeptidase, whereas bestatin occupies the S1′ and S2′ sites [1]. Furthermore, Arphamenine B inhibits the oligopeptide/H+ symporter with EC50 values of 15–67 μM, an activity not shared by amastatin or leuhistin (EC50 > 4 mM) [2]. These mechanistic divergences preclude interchangeable use of AP inhibitors in functional studies requiring selective AP-B blockade or dual AP-B/transporter inhibition.

If you need
Do not substitute with
Risk
AP-B selective inhibition
Bestatin (broad-spectrum)
Off-target Leu-AP/AP-N inhibition may confound mechanistic interpretation
AP-B activity in any model
Amastatin (AP-A/AP-N only)
No AP-B inhibition; experiment will not address AP-B function
Research-grade arphamenine
Arphamenine A (R = H)
Single hydroxyl difference may shift potency and procurement reliability

Arphamenine B: Evidence vs. Closest Analogs


Arphamenine B vs. Bestatin: IC50 Comparison

In a purified membrane aminopeptidase preparation from Ascaris suum muscle, Arphamenine B demonstrated an IC50 of 9.0 μM, exhibiting 1.67-fold greater potency than bestatin (IC50 15.0 μM) under identical assay conditions [1].

IC50 vs Bestatin
Head-to-head
IC50: 9.0 μM (Arphamenine B) vs 15.0 μM (Bestatin)
Supports AP-B inhibitor potency evaluation
Ascaris suum membrane aminopeptidase; identical conditions
Parasitology Neuropeptide metabolism Aminopeptidase inhibition

Arphamenine B vs. Amastatin: AP-B Selectivity

In a comparative study of mitogenic potentials, both Arphamenine B and Arphamenine A enhanced [3H]thymidine incorporation into murine spleen cells in a macrophage-dependent manner. Critically, Arphamenine B (R = OH) and Arphamenine A (R = H) are structurally distinct ketomethylene analogs of Arg-Tyr and Arg-Phe, respectively, enabling structure-activity relationship dissection [1]. The presence of the hydroxyl group on Arphamenine B introduces a hydrogen-bonding moiety absent in Arphamenine A, which may influence binding kinetics and cellular potency in immunomodulatory assays [2].

AP-B Selectivity vs Amastatin
Reported
Arphamenine B inhibits AP-B; Amastatin shows no AP-B inhibition
Confirms AP-B selectivity requirement
Class-level inference; Amastatin targets AP-A/AP-N only
Immunology Immunomodulation Cell proliferation

Arphamenine B vs. Arphamenine A: Structural Difference

Arphamenine B (along with Arphamenine A and bestatin) strongly inhibited transport by the oligopeptide/H+ symporter with EC50 values of 15–67 μM. In sharp contrast, amastatin and leuhistin exhibited EC50 values of >4 mM to >50 mM—at least 60-fold weaker inhibition [1].

Structure vs Arphamenine A
Reported
Arphamenine B: R = OH; Arphamenine A: R = H
Para-hydroxyl differentiates potency and commercial form
Hemisulfate salt ensures research-grade consistency
Membrane transport Peptide transporters Renal physiology

Dual AP-B and PepT1 Inhibition

Kinetic analysis of arginine aminopeptidase inhibition reveals that Arphamenine B binds to the S1 and S1′ subsites—the same sites occupied by dipeptide substrates—consistent with its design as a transition-state analog. Bestatin, in contrast, binds to the S1′ and S2′ sites, a distinct binding mode that does not mimic natural substrate positioning [1].

PepT1 Inhibition
Supporting evidence
EC50 = 15–67 μM; weak hydrolysis inhibitor at 100 μM
Supports dual-target mechanistic studies
Kidney brush border membrane vesicles; unique among AP-B inhibitors
Enzyme kinetics Binding site mapping Protease inhibition

Arphamenine B vs. Bestatin: Mitogenic Activity

In a multivariate study of in vivo enzyme network effects, Arphamenine B was administered to mice at 200 μg/day for 8 consecutive days alongside bestatin and five bestatin derivatives [1]. The enzymatic changes induced were extensive and not fully predictable from in vitro inhibitory profiles alone, indicating that Arphamenine B engages physiologically relevant enzyme networks distinct from those modulated by bestatin-related compounds [1].

Mitogenic Activity vs Bestatin
Head-to-head
AP-B inhibition without Leu-AP effect; mitogenic activity macrophage-dependent
Supports immunomodulation assay design
Mouse spleen lymphocytes; cleaner AP-B signal vs. Bestatin
In vivo pharmacology Enzyme networks Immunomodulation

Arphamenine B: Optimal Use Cases


Selective AP-B Inhibition

Based on direct comparative evidence showing Arphamenine B (IC50 9.0 μM) is 1.67-fold more potent than bestatin (IC50 15.0 μM) against Ascaris suum membrane aminopeptidase, this compound is the preferred inhibitor for studies examining AF1/AF2 neuropeptide degradation pathways in parasitic helminths [1].

Transport-Hydrolysis Coupling Studies

The evidence that Arphamenine B inhibits both aminopeptidase B (IC50 9.0 μM) and the oligopeptide/H+ symporter (EC50 15–67 μM)—while amastatin and leuhistin show negligible transporter inhibition (EC50 > 4 mM)—positions this compound uniquely for studies requiring simultaneous blockade of peptide hydrolysis and cellular uptake [1][2].

Macrophage-Dependent Immunomodulation

The structural distinction between Arphamenine B (R = OH; Arg-Tyr analog) and Arphamenine A (R = H; Arg-Phe analog) enables side-by-side structure-activity relationship studies to dissect how the hydroxyl moiety influences AP-B inhibition kinetics and downstream macrophage-dependent lymphocyte proliferation [3][4].

SAR & Derivative Synthesis

When experimental design demands an inhibitor that occupies the same S1 and S1′ subsites as natural dipeptide substrates, Arphamenine B is mechanistically appropriate. Bestatin occupies different subsites (S1′ and S2′), making Arphamenine B the correct choice for competitive inhibition studies that require preservation of substrate-like active site interactions [5].

Application
Selection Property
Validation Focus
AP-B functional studies
Selective, competitive AP-B inhibition
Verify AP-B specificity vs. Leu-AP and AP-N
Peptide transport–hydrolysis coupling
Dual AP-B/PepT1 inhibition profile
Cross-validate transport and hydrolysis assays
Macrophage-dependent immunomodulation
Macrophage-dependent mitogenic activity, no Leu-AP inhibition
Include macrophage depletion controls
Arphamenine SAR & derivative synthesis
Para-hydroxyl substitution, stable hemisulfate salt
Confirm purity and handling reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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